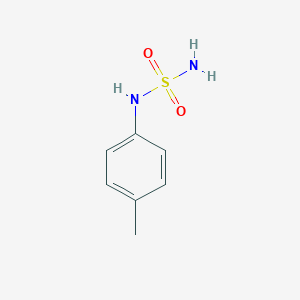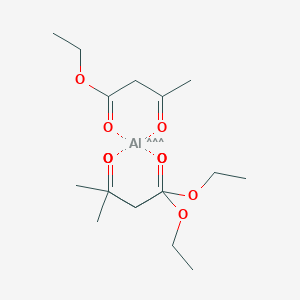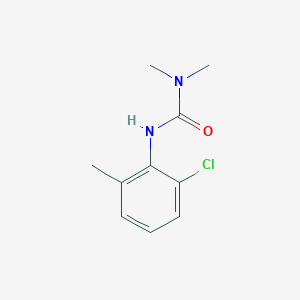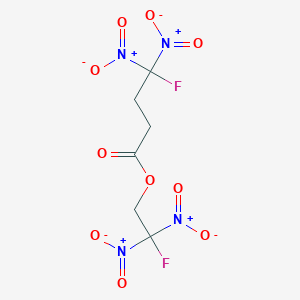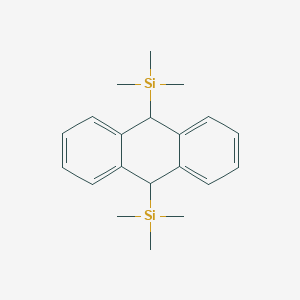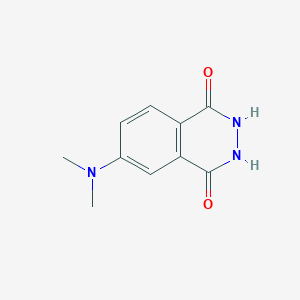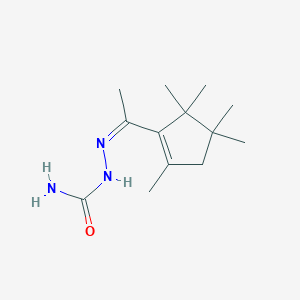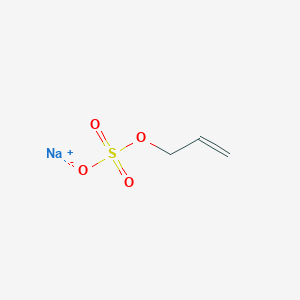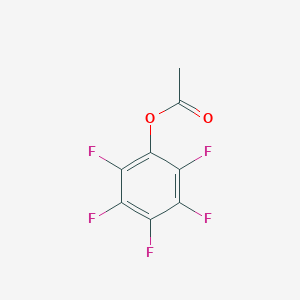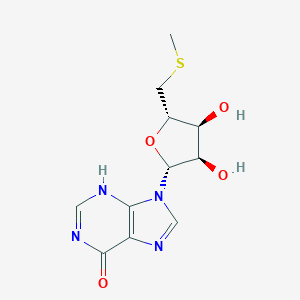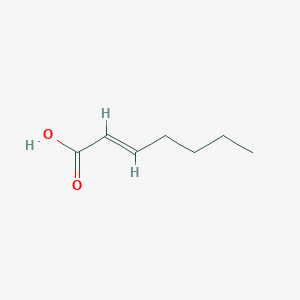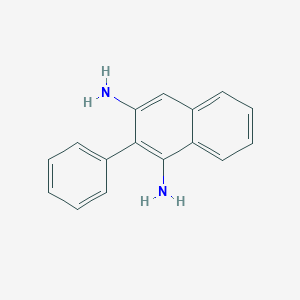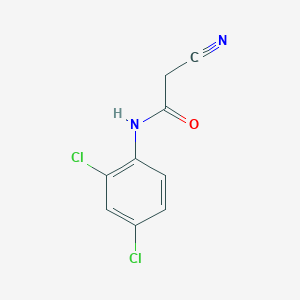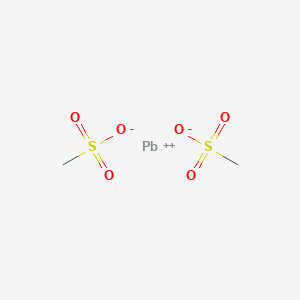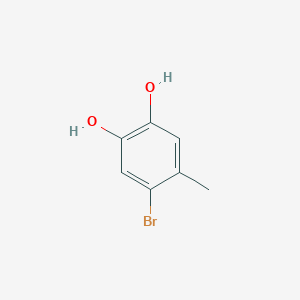
4-Bromo-5-methylbenzene-1,2-diol
Descripción general
Descripción
4-Bromo-5-methylbenzene-1,2-diol is a chemical compound that is commonly used in scientific research. It is also known as 4-bromo-5-hydroxy-1,2-dimethylbenzene. This compound is a derivative of hydroquinone and is used in various applications, including as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-bromo-5-methylbenzene-1,2-diol is not fully understood. However, it is believed that the compound acts as a nucleophile and undergoes various reactions, including substitution and addition reactions, with other compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 4-bromo-5-methylbenzene-1,2-diol. However, it is believed that the compound may have some antioxidant properties due to its structural similarity to hydroquinone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-bromo-5-methylbenzene-1,2-diol in lab experiments include its availability, affordability, and ease of use. The compound can be easily synthesized and purified, making it a suitable reagent for various experiments. However, the limitations of using this compound include its potential toxicity and limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for the use of 4-bromo-5-methylbenzene-1,2-diol in scientific research. One potential direction is the synthesis of new compounds using this compound as a starting material. Another direction is the investigation of the compound's potential antioxidant properties and its use in various applications, including in the development of new drugs and other therapeutic agents.
In conclusion, 4-Bromo-5-methylbenzene-1,2-diol is a chemical compound that is widely used in scientific research. It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. While there is limited information available on its biochemical and physiological effects, it has several advantages and limitations for lab experiments. There are also several future directions for the use of this compound in scientific research.
Aplicaciones Científicas De Investigación
4-Bromo-5-methylbenzene-1,2-diol is widely used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used as a starting material for the synthesis of other compounds, including 4-bromo-5-methoxybenzene-1,2-diol and 4-bromo-5-nitrobenzene-1,2-diol.
Propiedades
Número CAS |
18863-72-4 |
|---|---|
Nombre del producto |
4-Bromo-5-methylbenzene-1,2-diol |
Fórmula molecular |
C7H7BrO2 |
Peso molecular |
203.03 g/mol |
Nombre IUPAC |
4-bromo-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C7H7BrO2/c1-4-2-6(9)7(10)3-5(4)8/h2-3,9-10H,1H3 |
Clave InChI |
UJOPSAXOAYKHTR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)O)O |
SMILES canónico |
CC1=CC(=C(C=C1Br)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

